molecular formula C25H30Cl2N4 B273635 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine

4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine

Katalognummer B273635
Molekulargewicht: 457.4 g/mol
InChI-Schlüssel: AEZGQJCNTNWZDV-FYWRMAATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine, also known as DEDQ, is a small molecule that has been extensively studied in the field of medicinal chemistry. DEDQ has been shown to have potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer growth and inflammation. For example, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer invasion and metastasis. 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to have various biochemical and physiological effects. In cancer cells, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In addition, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for cancer growth and metastasis. In inflammation, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to inhibit the production of inflammatory cytokines and prostaglandins. In neurodegenerative disorders, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to protect neurons from oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in various in vitro and in vivo models, which make it a well-established compound for research. However, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design specific experiments to study its effects. In addition, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for the study of 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. One potential direction is to further investigate its mechanism of action to better understand its effects on cancer growth, inflammation, and neurodegeneration. Another potential direction is to study its pharmacokinetics and pharmacodynamics in animal models to determine its potential therapeutic applications. In addition, the development of new analogs of 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine may lead to the discovery of more potent and selective compounds for the treatment of various diseases.

Synthesemethoden

4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine can be synthesized using a multi-step process that involves the reaction of 2,4-dichloroacetophenone with ethyl 2-aminobenzoate to form 2-(2,4-dichlorophenyl)benzoxazole. This intermediate is then reacted with ethyl 2-bromoacetate to form 2-(2,4-dichlorophenyl)benzo[d]oxazole-6-carboxylate. The final step involves the reaction of this intermediate with diethyl-pentane-1,4-diamine to form 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine.

Wissenschaftliche Forschungsanwendungen

4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been extensively studied for its potential therapeutic applications. In cancer research, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Eigenschaften

Produktname

4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine

Molekularformel

C25H30Cl2N4

Molekulargewicht

457.4 g/mol

IUPAC-Name

4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C25H30Cl2N4/c1-4-31(5-2)16-8-9-18(3)28-25-21-10-6-7-11-23(21)29-24(30-25)15-13-19-12-14-20(26)17-22(19)27/h6-7,10-15,17-18H,4-5,8-9,16H2,1-3H3,(H,28,29,30)/b15-13+

InChI-Schlüssel

AEZGQJCNTNWZDV-FYWRMAATSA-N

Isomerische SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)/C=C/C3=C(C=C(C=C3)Cl)Cl

SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)C=CC3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)C=CC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.